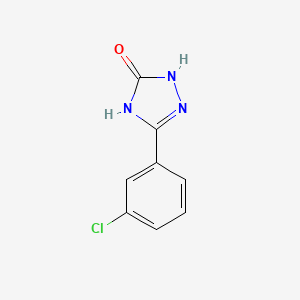

5-(3-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

CAS No. |

62036-21-9 |

|---|---|

Molecular Formula |

C8H6ClN3O |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

InChI Key |

JUVRBKARTKAMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with formic acid or formamide to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Research indicates that 5-(3-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one exhibits significant anticonvulsant properties. It modulates GABAergic systems, crucial for maintaining neuronal excitability and preventing seizures. Studies have shown that this compound can enhance the efficacy of classical anticonvulsants when used in combination therapies, suggesting its potential role in polypharmacy strategies for managing epilepsy and other neurological disorders .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Its structural similarities with other triazole derivatives allow it to interact with various biological targets, which may lead to new treatments for neurodegenerative diseases.

Agricultural Applications

Fungicidal Properties

this compound shows promise as a fungicide. Its unique structure may allow it to inhibit fungal growth effectively. Preliminary studies suggest that it could be developed into an agricultural chemical to protect crops from fungal pathogens.

Case Studies

Study on Anticonvulsant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant activity of various triazole derivatives including this compound. The results indicated that this compound exhibited a dose-dependent reduction in seizure frequency in animal models .

Agricultural Field Trials

Field trials conducted to assess the fungicidal activity of this compound demonstrated significant efficacy against common fungal pathogens affecting crops. The trials revealed that the compound reduced fungal incidence by over 60% compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Triazolone Derivatives

Triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Triazolone Derivatives

Key Observations :

- Substituent Position : Para-substituted bromo (6a) yields higher (95%) than ortho-substituted bromo (5a, 85%), likely due to steric hindrance in ortho positions .

- Biological Activity : The 3-chlorophenyl group in the target compound enhances NK-1 receptor binding compared to bromo/iodo analogs, which are primarily synthetic intermediates .

Structural Hybrids and Salt Forms

- The target compound’s LogP (~0.97, ) is lower, favoring CNS penetration in Aprepitant .

- Salt Forms : The hydrochloride salt of 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine () improves solubility for stress-related therapeutics, whereas the target compound’s free base form is sufficient for oral bioavailability in Aprepitant .

Biological Activity

5-(3-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

- Molecular Formula : C10H9ClN4O

- Molecular Weight : 232.66 g/mol

- CAS Number : 860786-43-2

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below are the key areas of activity:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular:

- In vitro Studies : A study demonstrated that derivatives of triazole compounds showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties:

- Fungal Inhibition : The compound has shown effectiveness against Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong antifungal activity .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of enzyme activity crucial for microbial growth. Molecular docking studies suggest that this compound binds effectively to the active sites of target enzymes such as cytochrome P450 enzymes in fungi .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated a promising profile against both gram-positive and gram-negative bacteria .

- Antifungal Activity Assessment : Another research focused on the antifungal potential of triazole compounds revealed that this specific compound exhibited significant activity against pathogenic fungi. The study utilized both in vitro and in vivo models to confirm its efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-(3-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one?

Answer:

The compound is typically synthesized via cyclization reactions. A standard route involves reacting semicarbazide hydrochloride with formic acid under reflux conditions, yielding the triazolone core. Subsequent functionalization with 3-chlorophenyl groups is achieved through nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature) can improve yields to ~93–97% . Advanced routes may employ microwave-assisted synthesis to reduce reaction times.

Basic: How is structural characterization and purity validation performed for this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromatic integration.

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding patterns (e.g., β-structure analysis in triazolone derivatives) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for pharmacological studies) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., exact mass 211.67 g/mol for related analogs) .

Basic: What in vitro assays are used for initial pharmacological screening of this compound?

Answer:

- Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents assess seizure suppression. Efficacy in MES correlates with voltage-gated sodium channel modulation .

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria and fungi evaluate minimum inhibitory concentrations (MICs) .

- Receptor Binding Assays: Radioligand displacement studies (e.g., serotonin 5-HT receptor antagonism) quantify affinity (IC) .

Advanced: How do molecular dynamics (MD) simulations and in silico modeling enhance understanding of its bioactivity?

Answer:

- Lennard-Jones Potential Models: Predict intermolecular interactions in crystal lattices, aiding polymorph stability analysis .

- Docking Studies: Simulate binding to targets like sodium channels or 5-HT receptors, identifying key residues (e.g., hydrophobic pockets for chlorophenyl groups) .

- ADMET Prediction: Tools like SwissADME assess blood-brain barrier (BBB) permeability and metabolic stability, guiding structural optimization .

Advanced: How are contradictions in anticonvulsant efficacy across experimental models resolved?

Answer:

Discrepancies (e.g., efficacy in mice but not gerbils) require:

- Species-Specific Pharmacokinetics: Allometric scaling adjusts dosages based on metabolic rate and plasma protein binding .

- Model Relevance: MES tests predict broad-spectrum activity, while PTZ models identify GABAergic mechanisms. Cross-validation with neurotoxicity assays (rotarod test) refines therapeutic indices .

- Mechanistic Studies: Patch-clamp electrophysiology clarifies sodium channel block vs. GABA modulation .

Advanced: What strategies improve bioavailability and BBB penetration for CNS-targeted applications?

Answer:

- Prodrug Design: Esterification of polar groups enhances lipophilicity (e.g., morpholine derivatives in aprepitant analogs) .

- Nanocarrier Systems: Liposomal encapsulation improves solubility and reduces hepatic first-pass metabolism .

- Structural Analog Synthesis: Introducing trifluoromethyl or ethoxy groups balances logP values for optimal BBB transit .

Advanced: How are polymorphic forms identified and characterized for this compound?

Answer:

- Differential Scanning Calorimetry (DSC): Detects thermal transitions (melting points, enthalpy) to distinguish polymorphs .

- Powder XRD: Compares diffraction patterns with reference standards (e.g., Form II aprepitant polymorph) .

- Solvent Screening: Recrystallization in varied solvents (e.g., methanol vs. ethanol) isolates stable polymorphs .

Advanced: What in vivo models assess neurotoxicity and therapeutic index?

Answer:

- Hippocampal Neuronal Degeneration Models: Gerbil hypoxia or quinolinic acid injections evaluate neuroprotective effects .

- Chronic Toxicity Studies: Repeated dosing in rodents monitors liver/kidney function (ALT, creatinine levels) and histopathology .

- Cognitive Behavioral Tests: Morris water maze and passive avoidance assays detect CNS side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.